molecular formula C11H20O5 B14341019 3-Hydroxyundecanedioic acid CAS No. 103810-56-6

3-Hydroxyundecanedioic acid

Cat. No.: B14341019
CAS No.: 103810-56-6
M. Wt: 232.27 g/mol
InChI Key: BJWDISQQJDVQLZ-UHFFFAOYSA-N
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Description

3-Hydroxyundecanedioic acid is an organic compound belonging to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and two carboxylic acid groups (-COOH) on an eleven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecanedioic acid typically involves the hydroxylation of undecanoic acid. One common method is the catalytic oxidation of undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert fatty acids or their derivatives into the desired hydroxy acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyundecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxoundecanedioic acid.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 3-Oxoundecanedioic acid.

    Reduction: 3-Hydroxyundecanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxyundecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of biodegradable polymers, surfactants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form various intermediates that participate in metabolic processes. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with proteins, influencing their structure and function.

Comparison with Similar Compounds

    3-Hydroxydecanoic acid: A shorter-chain hydroxy acid with similar chemical properties.

    3-Hydroxydodecanoic acid: A longer-chain hydroxy acid with comparable reactivity.

    Undecanedioic acid: Lacks the hydroxyl group but shares the dicarboxylic acid structure.

Uniqueness: 3-Hydroxyundecanedioic acid is unique due to its specific chain length and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

103810-56-6

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

3-hydroxyundecanedioic acid

InChI

InChI=1S/C11H20O5/c12-9(8-11(15)16)6-4-2-1-3-5-7-10(13)14/h9,12H,1-8H2,(H,13,14)(H,15,16)

InChI Key

BJWDISQQJDVQLZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(CC(=O)O)O)CCCC(=O)O

Origin of Product

United States

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